4-Bromo-2-(2,4-difluorophenyl)pyridine
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Overview
Description
4-Bromo-2-(2,4-difluorophenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 4-position and two fluorine atoms at the 2- and 4-positions on the phenyl ring attached to the pyridine core. The incorporation of halogen atoms into the aromatic ring significantly influences the compound’s chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2,4-difluorophenyl)pyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 2-(2,4-difluorophenyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2,4-difluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol are typical conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Coupling Products: Biaryl compounds with diverse functional groups are formed through coupling reactions.
Scientific Research Applications
4-Bromo-2-(2,4-difluorophenyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2,4-difluorophenyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(3,4-difluorophenyl)pyridine
- 2-(2,4-Difluorophenyl)pyridine
- 4-Bromo-2-(difluoromethoxy)pyridine
Uniqueness
4-Bromo-2-(2,4-difluorophenyl)pyridine is unique due to the specific arrangement of bromine and fluorine atoms, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and in applications requiring high selectivity and reactivity .
Properties
CAS No. |
917495-77-3 |
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Molecular Formula |
C11H6BrF2N |
Molecular Weight |
270.07 g/mol |
IUPAC Name |
4-bromo-2-(2,4-difluorophenyl)pyridine |
InChI |
InChI=1S/C11H6BrF2N/c12-7-3-4-15-11(5-7)9-2-1-8(13)6-10(9)14/h1-6H |
InChI Key |
JGCSRKQUTYXSEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC=CC(=C2)Br |
Origin of Product |
United States |
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